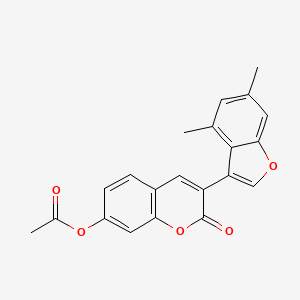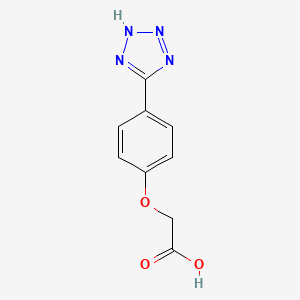![molecular formula C16H14N2S2 B2883391 2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 452923-34-1](/img/structure/B2883391.png)
2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thienopyrimidines are a class of compounds that are structural analogs of purines and are part of many naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” would require more specific information or computational analysis to determine.Chemical Reactions Analysis
The chemical reactions involving thienopyrimidines can be complex and varied, depending on the specific compound and conditions . Without specific information on “2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” would depend on its specific structure. Some general properties of thienopyrimidines can be inferred from similar compounds , but specific properties would require experimental determination or computational prediction.Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidine derivatives have been recognized for their anti-inflammatory properties. They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Research suggests that modifications in the pyrimidine structure can enhance these anti-inflammatory effects, which could lead to the development of new anti-inflammatory drugs with reduced toxicity.
Antimicrobial Activity
The antimicrobial potential of pyrimidines makes them valuable in the search for new treatments against pathogenic microorganisms. Pyrimidine derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains, showing promising results comparable to standard drugs . This application is particularly important in the era of increasing antibiotic resistance.
Antiviral Research
Pyrimidine scaffolds have been utilized in the design of novel human immunodeficiency virus-1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds target specific regions of the NNRTIs binding pocket, offering a pathway to develop new antiviral drugs that are more effective against drug-resistant strains of HIV .
Anticancer Properties
The structural diversity of pyrimidines allows for their use in cancer research, where they have shown potential as epidermal growth factor receptor inhibitors. This application is significant in the development of targeted cancer therapies, which aim to attack cancer cells without damaging healthy cells .
Antimalarial Activity
Pyrimidine derivatives have been evaluated for their activities against Plasmodium falciparum, the parasite responsible for malaria. The development of new antimalarial drugs is crucial, especially in regions where the parasite has developed resistance to existing treatments .
Analgesic Effects
Pyrimidines also exhibit analgesic properties, providing pain relief. This application is essential in the development of new pain management drugs, which could offer alternatives to opioids and help reduce the risk of addiction and side effects associated with current pain medications .
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been reported to target a variety of enzymes and receptors, including dihydrofolate reductase (dhfr) and various kinases . These targets play crucial roles in cellular processes such as DNA synthesis and signal transduction .
Mode of Action
Pyrimidine derivatives have been known to inhibit dhfr, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition can lead to the cessation of RNA and DNA synthesis, resulting in cell death .
Biochemical Pathways
The inhibition of dhfr by pyrimidine derivatives can disrupt the synthesis of nucleic acids, affecting the cell cycle and leading to cell death . This disruption can have downstream effects on various cellular processes, including DNA replication and repair, and cell division .
Result of Action
The inhibition of dhfr and the subsequent disruption of nucleic acid synthesis can lead to cell death . This could potentially result in the reduction of disease symptoms or the elimination of disease-causing cells.
Eigenschaften
IUPAC Name |
10-methyl-12-phenylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-10-17-15(19-11-6-3-2-4-7-11)14-12-8-5-9-13(12)20-16(14)18-10/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIZQSNETKMMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

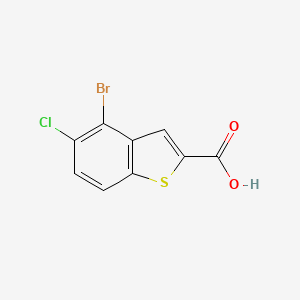
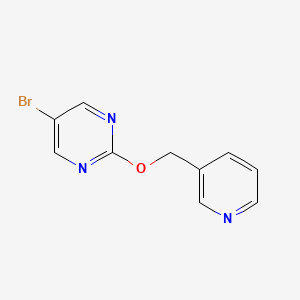

![N-(3,4-dimethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2883317.png)
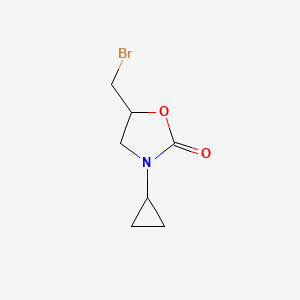
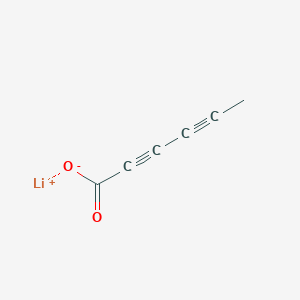
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2883321.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2883323.png)

![5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883325.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2883328.png)
